molecular formula C12H4N6O14 B3366672 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol CAS No. 14184-98-6

2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol

Cat. No.: B3366672
CAS No.: 14184-98-6
M. Wt: 456.19 g/mol
InChI Key: ZGEXBICQPGHLKE-UHFFFAOYSA-N
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Description

2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol is a highly nitrated aromatic compound with the molecular formula C12H6N8O12. It is known for its high density and explosive properties, making it a compound of interest in both military and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol typically involves the nitration of biphenyl derivatives. The process generally includes multiple nitration steps using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the complete nitration of the biphenyl core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle highly exothermic reactions. Safety measures are paramount due to the explosive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other nitrated aromatic compounds.

    Biology: Studied for its potential effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Investigated for its potential use in targeted drug delivery systems due to its high density and ability to penetrate biological membranes.

    Industry: Utilized in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high nitration level allows it to disrupt normal cellular functions, leading to cell damage or death. The pathways involved include oxidative stress and the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl)-3,3’-diamine: Similar in structure but contains amino groups instead of hydroxyl groups.

    2,2’,4,4’,6,6’-Hexanitro(1,1’-biphenyl): Lacks the hydroxyl groups present in the diol derivative.

Uniqueness

The hydroxyl groups enhance its solubility in certain solvents and may affect its interaction with biological systems .

Properties

IUPAC Name

3-(3-hydroxy-2,4,6-trinitrophenyl)-2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N6O14/c19-11-5(15(25)26)1-3(13(21)22)7(9(11)17(29)30)8-4(14(23)24)2-6(16(27)28)12(20)10(8)18(31)32/h1-2,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEXBICQPGHLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161836
Record name 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14184-98-6
Record name 2,2′,4,4′,6,6′-Hexanitro[1,1′-biphenyl]-3,3′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14184-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014184986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',6,6'-Hexanitro(1,1'-biphenyl)-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6,6'-hexanitro[1,1'-biphenyl]-3,3'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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